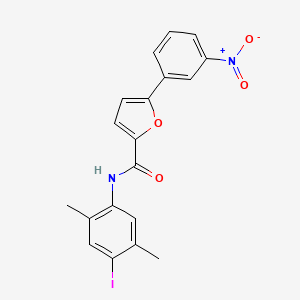
N-(4-iodo-2,5-dimethylphenyl)-5-(3-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodo-2,5-dimethylphenyl)-5-(3-nitrophenyl)-2-furamide is a chemical compound that has recently gained attention for its potential use in scientific research. This compound is commonly referred to as "IDFP" and is a member of the furan-based family of compounds. It is a highly selective and potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The use of IDFP in scientific research has shown promising results, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of IDFP involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increased concentration of acetylcholine leads to enhanced cholinergic neurotransmission, which can have a variety of effects on the nervous system. The precise mechanisms of action of IDFP are still being investigated, but it is believed to have a high degree of selectivity for acetylcholinesterase and to act primarily in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of IDFP are largely related to its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system. These effects can include enhanced cognitive function, increased muscle tone, and improved mood. However, the precise effects of IDFP are still being investigated and may depend on a variety of factors, including dosage and route of administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IDFP has several advantages as a tool for scientific research. Its high selectivity for acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in the nervous system. Its ability to enhance cholinergic neurotransmission also makes it a potential therapeutic agent for the treatment of cognitive disorders. However, there are also limitations to the use of IDFP in lab experiments. Its complex synthesis process and high cost limit its availability, and its effects may be influenced by a variety of factors, including dosage and route of administration.
Direcciones Futuras
There are several potential future directions for research on IDFP. One area of interest is the development of new acetylcholinesterase inhibitors that are more selective and potent than IDFP. Another area of interest is the investigation of the potential therapeutic uses of IDFP and other acetylcholinesterase inhibitors in the treatment of cognitive disorders. Finally, further research is needed to fully understand the mechanisms of action of IDFP and its effects on the nervous system.
Métodos De Síntesis
The synthesis of IDFP involves several steps, including the reaction of 4-iodo-2,5-dimethylphenol with 3-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with furfurylamine to form the final product, IDFP. The synthesis of IDFP is a complex process and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
IDFP has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. Its ability to selectively inhibit acetylcholinesterase has made it a valuable tool for studying the role of acetylcholine in the nervous system. IDFP has also been used to investigate the potential therapeutic uses of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease and other cognitive disorders.
Propiedades
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-11-9-16(12(2)8-15(11)20)21-19(23)18-7-6-17(26-18)13-4-3-5-14(10-13)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSNPKWLGCTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2,5-dimethylphenyl)-5-(3-nitrophenyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5037141.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5037160.png)

![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)

![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)